molecular formula C15H12N2 B6321034 5-(Naphthalen-1-yl)pyridin-2-amine, 95% CAS No. 651042-53-4

5-(Naphthalen-1-yl)pyridin-2-amine, 95%

Cat. No.: B6321034
CAS No.: 651042-53-4
M. Wt: 220.27 g/mol
InChI Key: CQWQZIBSRSDRBX-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)pyridin-2-amine (IUPAC name: 5-(naphthalen-1-yl)pyridin-2-amine) is an aromatic amine derivative featuring a pyridine core substituted at the 5-position with a naphthalene group and at the 2-position with an amine (-NH₂). With a purity of 95%, this compound is typically utilized in pharmaceutical and materials research as a building block for synthesizing complex molecules. Its molecular formula is C₁₅H₁₂N₂, and its molecular weight is 220.27 g/mol.

Properties

IUPAC Name

5-naphthalen-1-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-15-9-8-12(10-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWQZIBSRSDRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridin-2-amine scaffold is widely modified to tune physicochemical properties. Below is a comparison with structurally related compounds:

Table 1: Key Structural and Property Comparisons
Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Properties References
5-(Naphthalen-1-yl)pyridin-2-amine Naphthalen-1-yl C₁₅H₁₂N₂ 220.27 95% Drug intermediates, hydrophobic ligands
5-(p-Tolyl)pyridin-2-amine 4-Methylphenyl C₁₂H₁₂N₂ 184.24 98% Suzuki coupling, kinase inhibitors
5-(3-Methoxyphenyl)pyridin-2-amine 3-Methoxyphenyl C₁₂H₁₂N₂O 200.24 95% Anticancer agent synthesis
5-(Benzyloxy)pyridin-2-amine Benzyloxy C₁₂H₁₂N₂O 200.24 95% Antibacterial research
5-(Piperazin-1-yl)pyridin-2-amine Piperazin-1-yl C₉H₁₃N₅ 191.23 95% Palbociclib intermediate (anticancer)
5-(1-Methylpiperidin-4-yl)pyridin-2-amine 1-Methylpiperidin-4-yl C₁₁H₁₇N₃ 191.28 95% CNS drug intermediates
Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., methoxy in 5-(3-methoxyphenyl)pyridin-2-amine) increase electron density on the pyridine ring, altering reactivity in cross-coupling reactions .
  • Biological Activity : Piperazine and piperidine derivatives (e.g., 5-(piperazin-1-yl)pyridin-2-amine) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with target proteins .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, structurally similar compounds (e.g., 5-(p-tolyl)pyridin-2-amine) have melting points of ~268–287°C, suggesting high thermal stability .
  • Solubility : The naphthalene group reduces water solubility compared to polar derivatives like 5-(benzyloxy)pyridin-2-amine .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Naphthalen-1-yl)pyridin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 5-substituted pyridin-2-amine derivatives with aromatic aldehydes under reflux conditions. For example, 5-(Naphthalen-1-yl)pyridin-2-amine can be prepared by reacting 5-aminopyridin-2-amine with 1-naphthaldehyde in ethanol or toluene, often using acid catalysts (e.g., acetic acid) to promote imine formation . Optimization involves adjusting solvent polarity, temperature (80–120°C), and catalyst loading to maximize yield (typically 60–85%). Purity (95%) is confirmed via column chromatography or recrystallization.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of naphthalene protons (δ 7.2–8.5 ppm) and pyridine NH2 signals (δ 5.5–6.0 ppm) .
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 246.3 for C15H12N2) .
  • Elemental analysis : To validate %C, %H, and %N within ±0.3% of theoretical values .
  • HPLC : For purity assessment (95% threshold) using C18 columns and UV detection at 254 nm .

Q. How is the compound initially screened for biological activity in academic research?

Primary screening involves:

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, often revealing MIC values of 8–64 µg/mL .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC50 thresholds (>50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How are QSAR models developed to predict the antibacterial activity of 5-(Naphthalen-1-yl)pyridin-2-amine derivatives?

Quantitative Structure-Activity Relationship (QSAR) models are built using software like MOE 2006.08. Key steps include:

  • Descriptor selection : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett σ) .

  • Model validation : Correlation coefficients (r² > 0.85) and cross-validation (q² > 0.7) ensure predictability. Example equation:
    Activity=0.76(Log P)+0.34(SMR)2.1\text{Activity} = 0.76(\text{Log P}) + 0.34(\text{SMR}) - 2.1

    This highlights lipophilicity and steric bulk as critical for bacterial membrane penetration .

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions (e.g., variable MIC values) are addressed by:

  • Purity verification : Re-analyzation via HPLC to rule out impurities (>95% purity required) .
  • Assay standardization : Using CLSI guidelines for MIC determination to minimize protocol variability .
  • Structural analogs comparison : Testing derivatives (e.g., halogen-substituted naphthalene) to isolate substituent effects .

Q. What advanced catalytic methods improve the synthesis efficiency of this compound?

Recent methods employ heterogeneous catalysts like Fe2O3@SiO2/In2O3, which reduce reaction time (4–6 hours vs. 12–24 hours conventionally) and improve yields (85–92% vs. 60–75%) under mild conditions (60–80°C, solvent-free) . Catalyst recyclability (>5 cycles) is confirmed via XRD and TEM analysis .

Q. How do solvent polarity and reaction atmosphere influence synthetic outcomes?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance imine formation kinetics but may reduce yields due to side reactions. Non-polar solvents (toluene) favor purity but require higher temperatures .
  • Inert atmospheres : Nitrogen or argon prevents oxidation of amine intermediates, critical for maintaining 95% purity .

Q. What strategies are used to design derivatives with enhanced bioactivity?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the naphthalene 4-position increases antibacterial potency (MIC 4–16 µg/mL) .
  • Hybrid scaffolds : Combining pyridine with indole moieties (e.g., N-[(4-methoxyphenyl)indol-3-ylmethyl]pyridin-2-amine) improves neuroprotective activity in in vitro models .

Q. How can computational tools predict metabolic stability of this compound?

  • ADMET modeling : Software like SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and low BBB permeability (log BB < -1).
  • Metabolite identification : In silico simulations suggest primary oxidation at the pyridine ring, guiding synthetic modifications (e.g., methyl groups) to enhance stability .

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